molecular formula C30H34O8 B211442 Benzoylgomisin H CAS No. 66056-23-3

Benzoylgomisin H

Cat. No. B211442
CAS RN: 66056-23-3
M. Wt: 522.6 g/mol
InChI Key: AZQOQICAWOAGEN-ZOKDDAQRSA-N
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Description

Benzoylgomisin H is a chemical compound with the molecular formula C30H34O8 . It is one of the constituents found in the fruit of Schisandra chinensis .


Synthesis Analysis

The synthesis of Benzoylgomisin H involves complex chemical processes. It has been isolated from the fruits of Schisandra chinensis through repeated chromatographic separations . The NMR data for Benzoylgomisin H has been corrected based on detailed analysis of 1D and 2D NMR data .


Molecular Structure Analysis

The molecular structure of Benzoylgomisin H is characterized by the presence of two aromatic methines, two methylenes with germinal coupling, and other features . The molecular weight of Benzoylgomisin H is 522.586 Da .

Scientific Research Applications

Chemical Structure and Isolation

Benzoylgomisin H, a lignan with a dibenzocyclooctadiene skeleton, was identified from the fruits of Schizandra chinensis Baill. This compound, along with other similar lignans, was isolated and its structure was established through chemical and spectral evidence (Ikeya, Taguchi, & Yosioka, 1978).

Cytotoxic Effects and DNA Cleaving Activity

Benzoylgomisin Q, a related lignan, has shown moderate DNA strand scission activity and a significant cytotoxic effect on leukemia and Hela cells in vitro. This suggests a potential application in cancer research or therapy (Chen et al., 2005).

Pharmacological Potential in Neuropeptide FF2 Receptors

A study identified benzoylgomisin Q as an agonist of human neuropeptide FF2 receptors, indicating the potential for benzoylgomisin H in similar pharmacological applications. This highlights its significance in drug discovery, especially for conditions modulated by these receptors (Do et al., 2006).

Anti-Inflammatory and Antioxidant Properties

Research on Schisandra rubriflora, which contains similar compounds to benzoylgomisin H, revealed significant anti-inflammatory properties. This suggests potential applications for benzoylgomisin H in treatments targeting inflammation (Szopa et al., 2018).

Safety And Hazards

While specific safety data for Benzoylgomisin H is limited, general safety measures include avoiding dust formation and using personal protective equipment during handling . In case of exposure, immediate medical attention is required .

Future Directions

Research on Benzoylgomisin H and other lignans from Schisandra chinensis is ongoing. Future applications may include the development of therapeutic drugs for Alzheimer’s disease and potential anti-cancer effects . The use of in vitro cultures and biotechnological solutions as an alternative to plant raw materials is also being explored .

properties

IUPAC Name

[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O8/c1-17-13-19-14-21(33-3)26(36-6)28(38-29(31)18-11-9-8-10-12-18)23(19)24-20(16-30(17,2)32)15-22(34-4)25(35-5)27(24)37-7/h8-12,14-15,17,32H,13,16H2,1-7H3/t17-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQOQICAWOAGEN-ZOKDDAQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC(=O)C4=CC=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@]1(C)O)OC)OC)OC)OC(=O)C4=CC=CC=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylgomisin H

CAS RN

66056-23-3
Record name Benzoylgomisin H
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066056233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZOYLGOMISIN H
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2GVE8UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
P Shi, Q He, Y Zhang, H Qu, Y Cheng - Phytochemical Analysis, 2009 - Wiley Online Library
… The fragmentation patterns of angeloylgomisin H, tigloylgomisin H, benzoylgomisin H and gomisin D were supported by high-resolution mass spectrometric analysis of some …
Y IKEYA, H TAGUCHI, I YOSIOKA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
Three new lignans named angeloylgomisin H (I), tigloylgomisin H (II) and benzoylgomisin H (III), which possess dibenzocyclooctadiene skeleton, have been isolated from the fruits of …
Number of citations: 35 www.jstage.jst.go.jp
HJ Sohn, JY Bock - Applied Biological Chemistry, 1989 - koreascience.kr
… H의 peak 면적은 위에서 동정한 11종의 Iignan정 분 총 peak 면적의 93.4%를 차지하였으며, gomisin J, tigloylgomisin H, angeloylgomisia Q, gomisin IB 및 benzoylgomisin H의 peak …
Number of citations: 13 koreascience.kr
HW Kim, JH Shin, MK Lee, GH Jang… - Korean Journal of …, 2015 - koreascience.kr
… Q, tigloylgomisin P, angeloylgomisin H는 모분자 이온으로부터 C5H8O2 (tigloyl, angeloyl moieties)가 단편으로 소실되었으며, benzoylgomisin H, benzoylgomisin Q는 C7H6O2 (benzoyl …
Number of citations: 8 koreascience.kr
WH Ma, JC He, PS Duan, T Han, CJ Zheng… - … Systematics and Ecology, 2010 - Elsevier
A new dibenzocyclooctane lignan, schisanbicolorin A, together with fifteen known lignans, were isolated from the stems of Schisandra bicolor Cheng. Their structures were identified as (…
Number of citations: 9 www.sciencedirect.com
YW Choi, S Takamatsu, SI Khan… - Journal of Natural …, 2006 - ACS Publications
… The hexane extract led to the isolation of schisandrin A (1), 19 gomisin K3 (2), 20 schisandrin (3), 21 gomisin A (4), 22 tigloylgomisin H (6), 23 benzoylgomisin H (7), 22 schisandrin C (8)…
Number of citations: 202 pubs.acs.org
DK Lee, MH Yoon, YP Kang, J Yu, JH Park, J Lee… - Food chemistry, 2013 - Elsevier
Discrimination of the origins of plants as traditional medicinal herbs or functional foods is important to accurately comprehend their therapeutic effects or to appropriately utilize their …
Number of citations: 92 www.sciencedirect.com
YH Wang, C Qiu, DW Wang, ZF Hu, BY Yu… - … of Pharmaceutical and …, 2011 - Elsevier
… Compounds 21, 28, 30, 32, 34, 35 and 45 were tentatively characterized as gomisin D, trigloylgomisin H, ginsenoside Rs3, angeloylgomisin H, benzoylgomisin H, benzoylgomisin Q …
Number of citations: 91 www.sciencedirect.com
F Wu, Z Tan, T Li, M Zhang, Y He… - Journal of …, 2023 - Wiley Online Library
… (C) The MS/MS analysis of benzoylgomisin H based on UNIFI… For example, benzoylgomisin H of the lignans group of … UNIFI judged the possible cracking mode of benzoylgomisin H to …
Y Lu, DF Chen - Journal of Chromatography A, 2009 - Elsevier
Wuweizi (Fructus Schisandrae) is classified in traditional Chinese medicine as a superior drug, and has been used for thousands of years. Modern pharmacological research has …
Number of citations: 292 www.sciencedirect.com

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